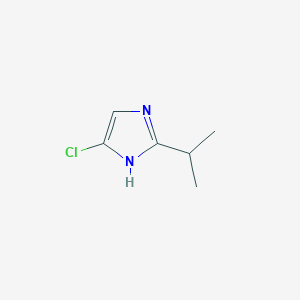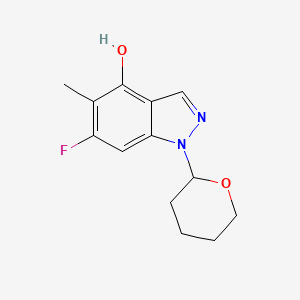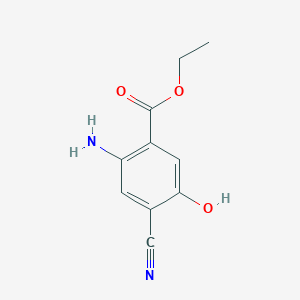
Benzoic acid, 2-amino-3-hydroxy-6-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-amino-3-hydroxy-6-iodo- is an organic compound with the molecular formula C7H6INO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group, a hydroxyl group, and an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-amino-3-hydroxy-6-iodo- typically involves the iodination of 2-amino-3-hydroxybenzoic acid. One common method is the electrophilic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the desired position.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2-amino-3-hydroxy-6-iodo- can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-amino-3-hydroxy-6-iodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide for azide substitution.
Major Products Formed
Oxidation: Formation of 2-amino-3-hydroxy-6-iodobenzoquinone.
Reduction: Formation of 2-amino-3-hydroxybenzoic acid.
Substitution: Formation of 2-amino-3-hydroxy-6-azidobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-amino-3-hydroxy-6-iodo- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-amino-3-hydroxy-6-iodo- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In medicinal applications, the compound may exert its effects by modulating signaling pathways involved in inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodoxybenzoic acid: An oxidant used for functional group transformations.
2-Amino-3-hydroxybenzoic acid: A precursor in the synthesis of benzoic acid, 2-amino-3-hydroxy-6-iodo-.
3-Hydroxyanthranilic acid: Another derivative of benzoic acid with similar functional groups.
Uniqueness
Benzoic acid, 2-amino-3-hydroxy-6-iodo- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of amino, hydroxyl, and iodine substituents on the benzene ring makes this compound versatile for various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H6INO3 |
|---|---|
Molekulargewicht |
279.03 g/mol |
IUPAC-Name |
2-amino-3-hydroxy-6-iodobenzoic acid |
InChI |
InChI=1S/C7H6INO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,9H2,(H,11,12) |
InChI-Schlüssel |
GMZPZVYPLKTRPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1O)N)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


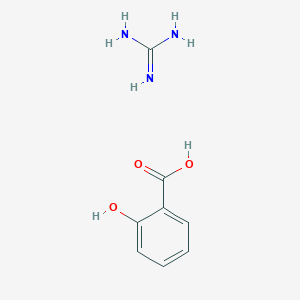
![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)
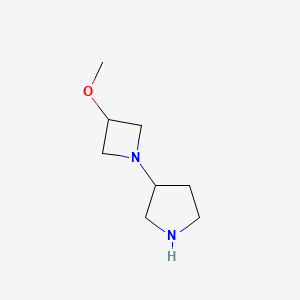
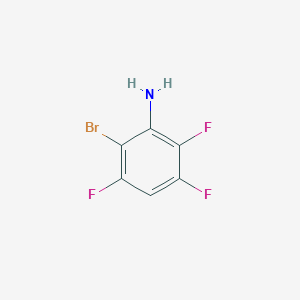
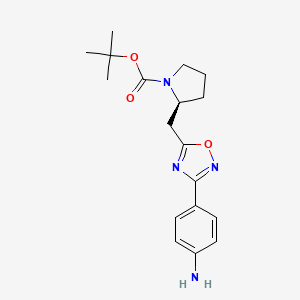
![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)
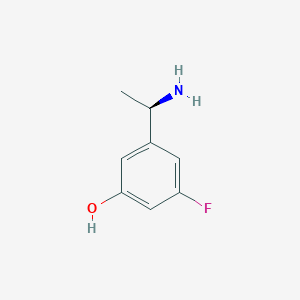
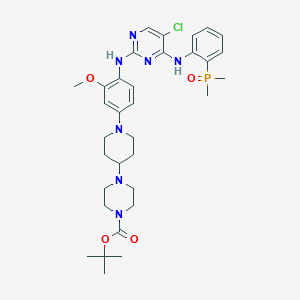

![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)
